molecular formula C11H15N B3384814 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 57414-64-9

7,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3384814
CAS No.: 57414-64-9
M. Wt: 161.24 g/mol
InChI Key: SYJAPAYHPAVPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H15N. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline. This compound is characterized by the presence of two methyl groups at the 7th and 8th positions of the tetrahydroquinoline ring. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of 7,8-dimethylquinoline. This process can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst under mild conditions. Another method involves the cyclization of appropriate precursors such as 2-alkenyl anilines with aldehydes in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes using fixed-bed reactors. This method ensures high efficiency and yield while maintaining the desired purity of the product .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,8-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7,8-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h5-6,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJAPAYHPAVPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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